Terpestacin

Antiviral HIV Syncytium inhibition

Terpestacin is the only validated UQCRB ligand that suppresses hypoxia-induced ROS & HIF-1α without impairing mitochondrial respiration—a unique mechanism for angiogenesis research. Its 5/15 bicyclic scaffold offers exclusive target engagement absent in analogs like fusaproliferin. With a validated IC₅₀ of 0.46 μg/mL for syncytium inhibition and potent phytotoxicity, it is an essential tool for cancer biology, virology, and agricultural chemistry. Select this highly characterized metabolite for reproducible, on-target results.

Molecular Formula C25H38O4
Molecular Weight 402.6 g/mol
CAS No. 146436-22-8
Cat. No. B136618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerpestacin
CAS146436-22-8
Synonyms11-epiterpestacin
terpestacin
Molecular FormulaC25H38O4
Molecular Weight402.6 g/mol
Structural Identifiers
SMILESCC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)CO)C)C
InChIInChI=1S/C25H38O4/c1-16-7-6-8-17(2)13-14-25(5)20(11-10-18(3)21(27)12-9-16)22(19(4)15-26)23(28)24(25)29/h7,10,13,19-21,26-28H,6,8-9,11-12,14-15H2,1-5H3/b16-7-,17-13-,18-10-/t19-,20-,21+,25+/m1/s1
InChIKeyUTGBBPSEQPITLF-QMDQJFAJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Terpestacin (CAS 146436-22-8): Bicyclic Sesterterpene with Distinct UQCRB Targeting and Anti-Angiogenic Profile


Terpestacin is a fungal bicyclic sesterterpene characterized by a trans-fused 5/15-membered ring skeleton [1]. Originally isolated from Arthrinium species as a syncytium formation inhibitor [2], this secondary metabolite has since been identified in multiple fungal genera including Phoma, Bipolaris, and Fusarium [1]. Unlike many sesterterpenes with broad, non-specific activities, terpestacin exhibits a well-defined molecular mechanism: direct binding to the 13.4 kDa UQCRB subunit of mitochondrial Complex III, resulting in inhibition of hypoxia-induced ROS generation and subsequent HIF-1α stabilization [3]. This mechanism underpins its capacity to suppress tumor angiogenesis in vivo without inhibiting mitochondrial respiration, a property that distinguishes it from electron transport chain inhibitors with greater cytotoxicity [3].

Why Sesterterpene Substitution Fails: Structural Specificity Dictates Terpestacin's UQCRB-Dependent Pharmacology


The sesterterpene class exhibits substantial functional divergence despite shared biosynthetic origins. Terpestacin's unique UQCRB binding activity is not a conserved feature across structurally related analogs, including its close relative fusaproliferin [1]. While both compounds share a 5/15 trans-fused bicyclic core, subtle stereochemical differences—including the 11-epimerization that distinguishes 11-epiterpestacin from terpestacin—profoundly alter biological profiles [2]. Critically, the mitochondrial ROS/HIF-1α inhibitory pathway has been experimentally validated only for terpestacin, not for its structural analogs, indicating that the precise three-dimensional conformation required for UQCRB engagement is uniquely satisfied by the native terpestacin scaffold [3]. Generic sesterterpene substitution therefore risks complete loss of target engagement and anti-angiogenic activity.

Quantitative Differentiation: Terpestacin vs. Structural Analogs and Alternative Anti-Angiogenic Agents


Syncytium Formation Inhibition: Terpestacin vs. Broad-Spectrum Antivirals

Terpestacin was originally identified through phenotypic screening for inhibition of virus-induced syncytium (giant cell) formation, a hallmark of HIV pathogenesis [1]. Its IC50 of 0.46 μg/mL (~1.14 μM) in syncytium inhibition assays represents the benchmark activity for this scaffold [1][2]. In contrast, the close structural analog fusaproliferin lacks reported syncytium inhibitory activity in the literature, and the broader sesterterpene class (including ophiobolins and fusicoccins) has not been associated with this specific antiviral phenotype [3]. This selective activity profile positions terpestacin as a mechanistically distinct antiviral tool compound.

Antiviral HIV Syncytium inhibition IC50

Anti-Angiogenic Activity: Terpestacin's UQCRB-Dependent Mechanism vs. Broad-Spectrum Kinase Inhibitors

Terpestacin inhibits tumor angiogenesis via a unique mechanism: direct binding to the 13.4 kDa UQCRB subunit of mitochondrial Complex III, which blocks hypoxia-induced ROS production and subsequent HIF-1α stabilization [1]. In the FM3A breast cancer xenograft model, terpestacin treatment at one-third of LD50 (LD50 = 7.5 μm) produced significant tumor angiogenesis suppression [2]. Crucially, this occurs without inhibiting mitochondrial respiration, unlike classical Complex III inhibitors such as antimycin A [1]. The structurally related analog fusaproliferin has not been demonstrated to bind UQCRB or inhibit HIF-1α signaling, and other anti-angiogenic agents (e.g., bevacizumab, sunitinib) operate through entirely distinct VEGF/VEGFR pathways [3].

Anti-angiogenesis HIF-1α Mitochondrial Complex III Tumor angiogenesis

Phytotoxicity: Terpestacin vs. 11-Epiterpestacin vs. Fusaproliferin

Direct comparative phytotoxicity assessment reveals that terpestacin and its C11 epimer, 11-epiterpestacin, exhibit nearly equivalent activity, both significantly exceeding that of fusaproliferin [1]. The stereochemical inversion at C11 (the sole structural difference between terpestacin and 11-epiterpestacin) preserves phytotoxic potency, whereas the acetyl substitution pattern of fusaproliferin markedly reduces activity [1]. This demonstrates that the bicyclic core common to terpestacin and 11-epiterpestacin is the primary determinant of phytotoxicity, with C11 stereochemistry being permissive for activity.

Phytotoxin Herbicide discovery Allelopathy Plant pathology

Antifungal Allelopathy: Terpestacin vs. Fusaproliferin Differential Activity

Comparative allelopathic screening against ascomycetous fungi revealed that fusaproliferin and terpestacin exhibit variable and distinct antifungal activity profiles [1]. While both compounds were isolated as major metabolites from the same fungal source, their potency against specific fungal targets differs, indicating that the acetyl group present in fusaproliferin but absent in terpestacin modulates antifungal spectrum and potency [1][2]. This differential activity supports the notion that these structurally related sesterterpenes are not functionally redundant in ecological contexts.

Antifungal Allelopathy Ascomycete Fungal ecology

Biosynthetic Accessibility: Heterologous Reconstitution of Terpestacin vs. Chemical Total Synthesis

The total biosynthesis of (-)-terpestacin has been successfully reconstituted through heterologous expression of only four biosynthetic enzyme genes (tpcA-D) in Aspergillus oryzae [1][2]. This streamlined biosynthetic pathway, elucidated in 2018, contrasts with the multistep complexity of chemical total syntheses, which require racemic or enantioselective approaches spanning numerous steps [3]. The biosynthetic route provides a renewable, scalable alternative to chemical synthesis, addressing supply limitations that have historically constrained terpestacin research. Notably, fusaproliferin biosynthesis involves a distinct gene cluster (fusa cluster in Fusarium proliferatum) with different enzymatic machinery, making the terpestacin pathway uniquely amenable to heterologous production [4].

Biosynthesis Heterologous expression Synthetic biology Natural product supply

High-Value Application Scenarios for Terpestacin (CAS 146436-22-8) Based on Quantified Differential Evidence


Mitochondrial ROS-HIF-1α Signaling Studies Requiring Respiratory Chain-Sparing UQCRB Modulation

Terpestacin is the only validated small molecule that binds UQCRB and inhibits hypoxia-induced ROS production without suppressing mitochondrial respiration [1]. This unique selectivity profile enables researchers to interrogate the UQCRB-ROS-HIF-1α axis in angiogenesis, cancer biology, and cellular oxygen sensing without confounding effects on ATP synthesis or electron transport chain function. Alternative Complex III inhibitors (e.g., antimycin A) block respiration, while HIF-1α inhibitors (e.g., chetomin, echinomycin) act downstream via distinct mechanisms. Terpestacin thus occupies an exclusive niche for dissecting UQCRB-dependent signaling [1].

Antiviral Syncytium Formation Studies and HIV Pathogenesis Models

Terpestacin's validated IC50 of 0.46 μg/mL for inhibiting virus-induced syncytium formation provides a quantitative benchmark for antiviral research focused on cell-cell fusion [1][2]. This activity is not shared by fusaproliferin or other sesterterpene natural products, making terpestacin the only compound in its structural class suitable for HIV pathogenesis studies involving syncytium formation. Researchers should prioritize terpestacin over generic sesterterpene alternatives when syncytium inhibition is the primary endpoint [1][2].

Phytotoxin Mechanism Studies and Herbicide Lead Discovery

With phytotoxicity equivalent to 11-epiterpestacin and substantially greater than fusaproliferin, terpestacin serves as a potent phytotoxin for plant pathology research and herbicide discovery programs [1][2]. Its established activity in seed germination inhibition (Phelipanche ramosa) and foliar disease causation (oleander) positions it as a validated tool for investigating fungal phytotoxin mechanisms and exploring structure-activity relationships relevant to agricultural chemistry [2]. For applications requiring strong phytotoxic effects, terpestacin or its 11-epimer are functionally superior to fusaproliferin [1].

Natural Product Biosynthesis and Synthetic Biology Platforms

The complete reconstitution of (-)-terpestacin biosynthesis via heterologous expression of only four genes (tpcA-D) in Aspergillus oryzae provides a tractable platform for combinatorial biosynthesis, pathway engineering, and scalable production [1][2]. This validated system enables researchers to access terpestacin and potentially modified analogs without reliance on chemical total synthesis or natural extraction. For synthetic biology and metabolic engineering programs, terpestacin's compact gene cluster offers a distinct advantage over more complex sesterterpene pathways (e.g., fusaproliferin's fusa cluster), making it an ideal chassis for engineering terpenoid diversity [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Terpestacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.